molecular formula C18H13FN2O3S2 B2845108 N1-(2-fluorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1798522-34-5

N1-(2-fluorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2845108
CAS RN: 1798522-34-5
M. Wt: 388.43
InChI Key: LNTFGMRSNSOVCU-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been the focus of many scientists as potential biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene derivatives, including the compound , have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiophene derivatives have been shown to have antimicrobial activity . This means they could potentially be used in the development of new antimicrobial drugs.

Anti-Cancer Properties

Thiophene derivatives have been found to have anti-cancer properties . This suggests that they could potentially be used in the development of new cancer treatments.

Use in Organic Semiconductors

Thiophene derivatives play a prominent role in the advancement of organic semiconductors . This suggests potential applications in the field of electronics.

Use in Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the field of display technology.

Anti-Arrhythmic Properties

Thiophene derivatives have been found to have anti-arrhythmic properties . This suggests potential applications in the treatment of heart rhythm disorders.

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S2/c19-13-3-1-2-4-14(13)21-18(24)17(23)20-9-12-5-6-15(26-12)16(22)11-7-8-25-10-11/h1-8,10H,9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTFGMRSNSOVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-fluorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

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